2-Thienylcarbamic acid ethyl ester
Overview
Description
2-Thienylcarbamic acid ethyl ester is an organic compound belonging to the class of carbamates. It is characterized by the presence of a carbamate group (-NHCOO-) attached to a thienyl group, which is a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Thienylcarbamic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which then reacts with ammonia or an amine to yield the desired ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, purification, and crystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Thienylcarbamic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-thiophenecarboxylic acid and ethanol.
Reduction: Reduction of the ester with reagents such as lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst
Major Products Formed:
Scientific Research Applications
2-Thienylcarbamic acid ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Thienylcarbamic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicine .
Comparison with Similar Compounds
Ethyl carbamate: Another carbamate ester with similar reactivity but different biological properties.
Methyl carbamate: A simpler carbamate ester with distinct applications in agriculture and industry.
Phenyl carbamate: A more complex carbamate with unique chemical and biological properties
Uniqueness: 2-Thienylcarbamic acid ethyl ester is unique due to the presence of the thienyl group, which imparts specific aromatic and electronic properties. This makes it particularly useful in the synthesis of heterocyclic compounds and in applications requiring specific reactivity patterns .
Properties
IUPAC Name |
ethyl N-thiophen-2-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)8-6-4-3-5-11-6/h3-5H,2H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMXNBZSHDZAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544612 | |
Record name | Ethyl thiophen-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105995-16-2 | |
Record name | Ethyl thiophen-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60544612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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